![molecular formula C11H9N3O B12996089 [2,2'-Bipyridine]-6-carboxamide](/img/structure/B12996089.png)
[2,2'-Bipyridine]-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2’-Bipyridine]-6-carboxamide is an organic compound derived from bipyridine, a molecule consisting of two pyridine rings connected by a single bond This compound is notable for its ability to act as a bidentate ligand, meaning it can form two bonds with a metal ion, making it useful in coordination chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-6-carboxamide typically involves the functionalization of bipyridine. One common method is the reaction of 2,2’-bipyridine with a carboxylic acid derivative under appropriate conditions. For example, the reaction with an acid chloride in the presence of a base can yield the carboxamide. Another method involves the use of coupling reactions, such as Suzuki or Stille coupling, to introduce the carboxamide group.
Industrial Production Methods
Industrial production of [2,2’-Bipyridine]-6-carboxamide may involve large-scale coupling reactions using catalysts like palladium or nickel. These methods are optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[2,2’-Bipyridine]-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which may alter its coordination properties.
Reduction: Reduction reactions can convert the carboxamide group to an amine, changing its reactivity.
Substitution: Electrophilic substitution reactions can occur at the pyridine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents or nitrating agents under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2,2’-Bipyridine]-6-carboxamide is used as a ligand in coordination complexes
Biology
The compound’s ability to form stable complexes with metal ions makes it useful in biological research, particularly in studying metalloproteins and enzyme mimetics.
Medicine
In medicine, [2,2’-Bipyridine]-6-carboxamide derivatives are explored for their potential as therapeutic agents, particularly in cancer treatment, due to their ability to interact with metal ions and influence biological pathways.
Industry
Industrially, the compound is used in the development of advanced materials, such as luminescent materials and sensors, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of [2,2’-Bipyridine]-6-carboxamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various pathways. For example, in photodynamic therapy, the compound can generate reactive oxygen species upon light activation, leading to cell death in targeted tissues.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: Lacks the carboxamide group, making it less versatile in certain applications.
4,4’-Bipyridine: Has different coordination properties due to the position of the nitrogen atoms.
Phenanthroline: Another bidentate ligand with different electronic properties.
Uniqueness
The presence of the carboxamide group in [2,2’-Bipyridine]-6-carboxamide enhances its reactivity and coordination ability, making it more versatile than its analogs. This unique feature allows for a broader range of applications in various fields, from catalysis to medicine.
Propriétés
IUPAC Name |
6-pyridin-2-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c12-11(15)10-6-3-5-9(14-10)8-4-1-2-7-13-8/h1-7H,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTJSTUNNZRJHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
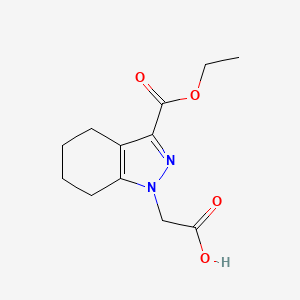
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12996009.png)
![5-Bromoimidazo[1,2-c]pyrimidine](/img/structure/B12996011.png)


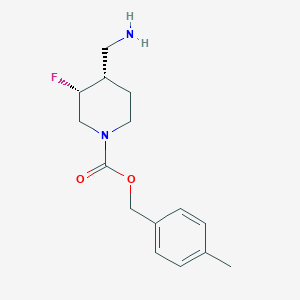

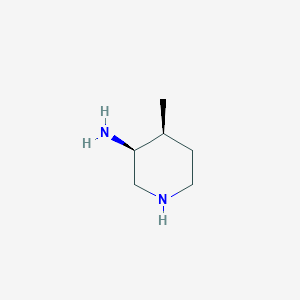


![2-(2-Chlorophenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12996073.png)
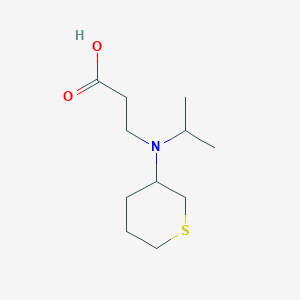
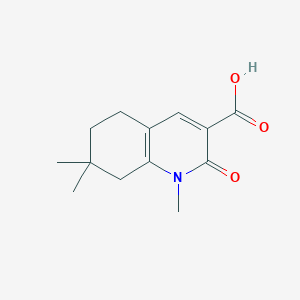
![Ethyl 2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B12996098.png)
